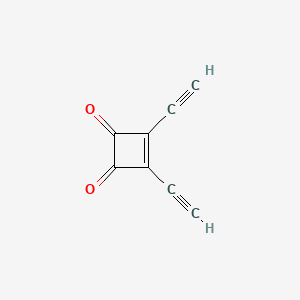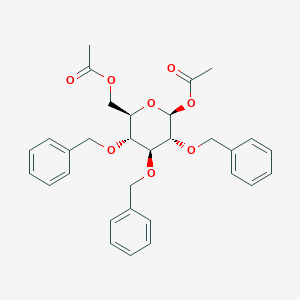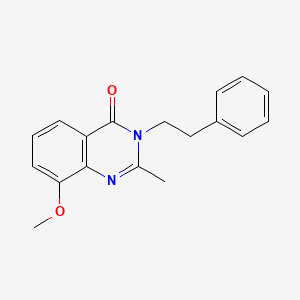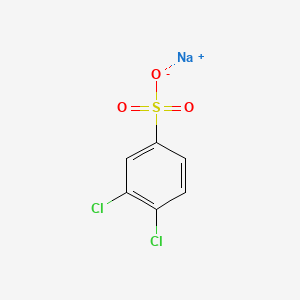
Sodium 3,4-dichlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3,4-dichlorobenzenesulfonate is an organic compound with the molecular formula C₆H₃Cl₂NaO₃S. It is a sodium salt of 3,4-dichlorobenzenesulfonic acid and is commonly used in various chemical applications due to its unique properties. The compound is characterized by its white to slightly brown crystalline powder appearance and is known for its stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,4-dichlorobenzenesulfonate typically involves the sulfonation of 3,4-dichlorobenzene. This process is carried out by reacting 3,4-dichlorobenzene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to ensure complete sulfonation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 3,4-dichlorobenzene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is crystallized, filtered, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 3,4-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form corresponding sulfides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include substituted benzenesulfonates.
Oxidation and Reduction Reactions: Products include sulfonic acids and sulfides.
Scientific Research Applications
Sodium 3,4-dichlorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent in enzyme reactions.
Medicine: It is explored for its potential use in drug formulations and as a component in pharmaceutical research.
Industry: this compound is employed in the manufacturing of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 3,4-dichlorobenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, thereby affecting their activity. The compound can also participate in hydrogen bonding and van der Waals interactions, influencing the structural stability of biomolecules .
Comparison with Similar Compounds
- Sodium 3,5-dichlorobenzenesulfonate
- Sodium benzenesulfonate
- Sodium 4-chlorobenzenesulfonate
Comparison: Sodium 3,4-dichlorobenzenesulfonate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which imparts distinct chemical and physical properties. Compared to sodium 3,5-dichlorobenzenesulfonate, the 3,4-isomer exhibits different reactivity patterns and solubility characteristics. Sodium benzenesulfonate and sodium 4-chlorobenzenesulfonate, while similar in structure, lack the additional chlorine atoms, resulting in different chemical behaviors and applications .
Properties
Molecular Formula |
C6H3Cl2NaO3S |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
sodium;3,4-dichlorobenzenesulfonate |
InChI |
InChI=1S/C6H4Cl2O3S.Na/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,(H,9,10,11);/q;+1/p-1 |
InChI Key |
AIXLZRHUNVRXTR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)
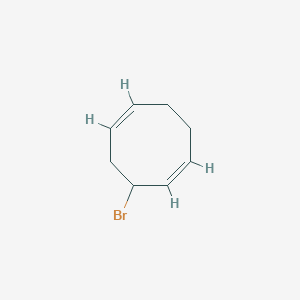
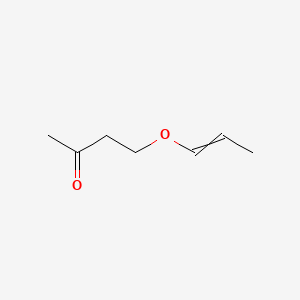
![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
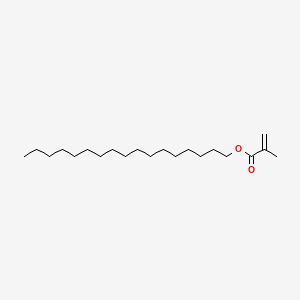
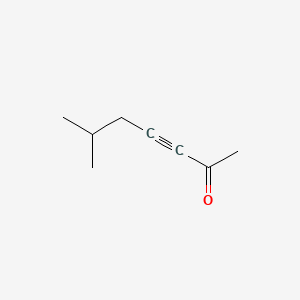
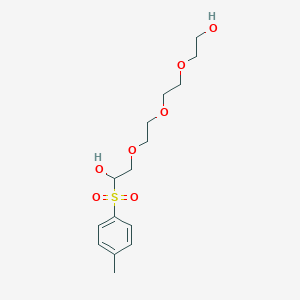
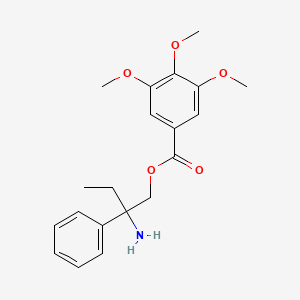
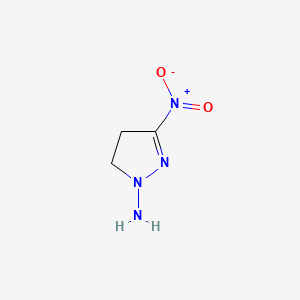
![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)
